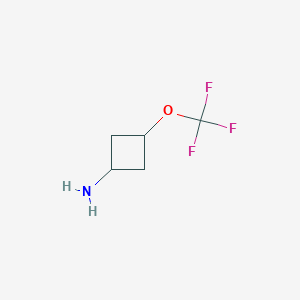
3-(4-Bromophenyl)-3-fluoro-azetidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-3-fluoro-azetidine hydrochloride (HCl) is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a fluorinated azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the introduction of the fluorine atom and the formation of the azetidine ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(4-Bromophenyl)-3-fluoro-azetidine HCl can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of bromophenyl and fluorinated groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a tool in drug discovery.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets may make it useful in the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, where its unique properties can enhance performance and durability.
Mecanismo De Acción
The mechanism by which 3-(4-Bromophenyl)-3-fluoro-azetidine HCl exerts its effects involves its interaction with specific molecular targets. The bromophenyl group and fluorinated azetidine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological system under study.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)-3-fluoro-azetidine HCl
3-(4-Chlorophenyl)-3-fluoro-azetidine HCl
3-(4-Nitrophenyl)-3-fluoro-azetidine HCl
Uniqueness: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl stands out due to the presence of the bromophenyl group, which imparts unique chemical and physical properties compared to its chloro- and nitrophenyl counterparts. These differences can influence its reactivity, binding affinity, and overall biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
3-(4-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHGAJXZKNACJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate](/img/structure/B8093171.png)


![tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate](/img/structure/B8093200.png)






